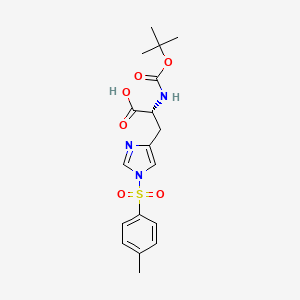

Boc-D-his(tos)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJSEPKYJSEHW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146981 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69541-68-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69541-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-His(Tos)-OH: Properties, Application, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the precise incorporation of amino acids with reactive side chains is a critical determinant of the final product's purity, activity, and yield. Histidine, with its nucleophilic imidazole side chain, presents a significant challenge due to its propensity for racemization and side-chain acylation during peptide coupling reactions. This technical guide provides an in-depth exploration of Nα-tert-butoxycarbonyl-Nτ-tosyl-D-histidine (Boc-D-His(Tos)-OH), a key building block designed to circumvent these challenges in solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, this guide aims to move beyond a simple recitation of facts. It will delve into the causality behind the use of this reagent, provide field-proven insights into its application, and offer detailed, self-validating protocols for its successful implementation in your research.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use. The following table summarizes its key characteristics.[1][2][3][4][5]

| Property | Value |

| Molecular Weight | 409.46 g/mol [2][6] |

| Molecular Formula | C₁₈H₂₃N₃O₆S[2][3][5][6] |

| CAS Number | 69541-68-0[1][3] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-{1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}propanoic acid[1] |

| Appearance | White to off-white solid/powder[1] |

| Purity | Typically ≥98%[1] |

The Strategic Importance of Protecting Groups in Histidine Chemistry

The synthesis of peptides containing histidine is notoriously complex. The imidazole ring of the histidine side chain is nucleophilic and can lead to undesirable side reactions. Furthermore, the lone pair of electrons on the Nπ of the imidazole can catalyze the epimerization of the α-carbon during activation, leading to a loss of stereochemical integrity. The strategic use of protecting groups on both the α-amino group and the imidazole side chain is therefore paramount.

The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality in SPPS. Its purpose is to prevent the formation of undesired peptide bonds at the N-terminus during the coupling of the subsequent amino acid. The Boc group is stable to the basic conditions often used for the deprotection of other protecting groups, but it is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.

The Tosyl Group: A Shield for the Imidazole Side Chain

The tosyl (Tos) group, a p-toluenesulfonyl group, serves as a robust protecting group for the imidazole side chain of histidine.[7] Its primary functions are:

-

Prevention of Side-Chain Acylation: The tosyl group effectively masks the nucleophilic character of the imidazole ring, preventing it from reacting with the activated carboxyl groups of incoming amino acids.

-

Reduction of Racemization: By withdrawing electron density from the imidazole ring, the tosyl group reduces the basicity of the ring nitrogens, thereby suppressing their ability to catalyze the abstraction of the α-proton and subsequent racemization.

It is important to note that while the tosyl group is effective, it is considered a more "traditional" protecting group. For particularly sensitive sequences, other protecting groups such as trityl (Trt) or benzyloxymethyl (Bom) may offer superior suppression of racemization.

Experimental Protocols: A Step-by-Step Guide to Using this compound in SPPS

The following protocols are designed to be self-validating, with in-process checks to ensure the success of each step. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.

Workflow for Incorporating a this compound Residue in SPPS

Caption: General workflow for the incorporation of a this compound residue in solid-phase peptide synthesis.

Detailed Protocol for this compound Coupling

1. Resin Swelling:

- Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

2. Nα-Boc Deprotection:

- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group from the preceding amino acid.

- Rationale: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting the linkage of the peptide to the resin or the tosyl protecting group on other residues.

3. Neutralization:

- Wash the resin thoroughly with DCM to remove residual TFA.

- Neutralize the resulting N-terminal ammonium salt by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM or DMF until a neutral pH is achieved.

- Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection and neutralization.

4. Activation and Coupling of this compound:

- Pre-activation Method:

- In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.

- Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

- Add the activated amino acid solution to the resin.

- In Situ Activation Method (HBTU):

- To the neutralized resin, add this compound (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and DIEA (6 equivalents) in DMF.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Causality: HOBt is a crucial additive in the coupling step. Not only does it suppress racemization, but it can also cleave the tosyl group from the histidine side chain.[8] Therefore, if the tosyl group is intended to be retained throughout the synthesis, the use of HOBt should be carefully considered and potentially omitted.

5. Washing:

- After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

- Self-Validation: A negative Kaiser test (yellow or colorless beads) indicates that the coupling reaction has gone to completion.

Deprotection of the Tosyl Group

The tosyl group is generally stable to the conditions of Boc-SPPS but can be removed under specific conditions.

-

During Coupling with HOBt: As mentioned, the presence of HOBt during the coupling step can lead to the cleavage of the tosyl group.[8] This can be an intended or unintended consequence, depending on the synthetic strategy.

-

Strong Acid Cleavage: The tosyl group is typically removed during the final cleavage of the peptide from the resin using strong acids such as anhydrous hydrogen fluoride (HF).

-

Alternative Mild Cleavage: For instances where a milder, more selective deprotection of the tosyl group is required, treatment with certain nucleophiles or reducing agents can be employed, although this is less common in standard Boc-SPPS workflows.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

| Safety Aspect | Recommendation |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood. |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere at room temperature.[1] |

Logical Relationships in the Application of this compound

Caption: Logical relationships illustrating the role of this compound and its protecting groups in achieving high-purity peptide synthesis.

Conclusion

This compound is a valuable and well-established reagent for the incorporation of D-histidine into synthetic peptides using Boc-based solid-phase peptide synthesis. Its dual-protection strategy effectively addresses the inherent challenges associated with the histidine side chain, namely its nucleophilicity and its propensity to catalyze racemization. By understanding the specific roles of the Boc and tosyl protecting groups and by employing robust, self-validating protocols, researchers can confidently utilize this building block to achieve their synthetic goals. As with any synthetic methodology, a thorough understanding of the underlying chemical principles is key to troubleshooting and optimizing the process for the synthesis of complex and novel peptide-based therapeutics and research tools.

References

- 1. This compound | 69541-68-0 [sigmaaldrich.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. Boc-His(Tos)-OH | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Safe Handling of Boc-D-His(Tos)-OH

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of Nα-Boc-N(im)-tosyl-D-histidine, or Boc-D-His(Tos)-OH. As a critical building block in Boc-based solid-phase peptide synthesis (SPPS), a thorough understanding of its safety profile is paramount to ensure laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols and field-proven insights relevant to its application.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the amino acid D-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole nitrogen of the side chain is protected by a tosyl (Tos) group. This dual protection scheme dictates its reactivity and requires specific handling considerations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | N-alpha-Boc-Nim-tosyl-D-histidine | [1] |

| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | [2] |

| CAS Number | 69541-68-0, 35899-43-5 | [1][2][3] |

| Molecular Formula | C₁₈H₂₃N₃O₆S | [1][3] |

| Molecular Weight | 409.46 g/mol | [3] |

Note on CAS Numbers: Researchers should note that multiple CAS numbers are referenced in literature and by suppliers. It is crucial to verify the specific CAS number associated with the purchased material via the certificate of analysis.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Solid, powder | [2] |

| Purity | ≥98% (HPLC/TLC) | [2] |

| Storage Temperature | Room temperature (15-25°C), Keep in dark place, inert atmosphere | [2] |

| Application | Boc solid-phase peptide synthesis |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word and carries specific hazard statements that necessitate a careful risk assessment before handling.[2]

-

H302: Harmful if swallowed. This classification implies that accidental ingestion of even small quantities can cause adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[4]

-

H315: Causes skin irritation. Direct contact with the solid or solutions can lead to localized redness, itching, or inflammation. This hazard mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.

-

H319: Causes serious eye irritation. The powdered nature of this compound increases the risk of airborne particles coming into contact with the eyes, which can cause significant irritation or damage. This necessitates the mandatory use of safety goggles or a face shield.

-

H335: May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. This is a primary exposure risk when weighing and transferring the solid material.

The following workflow illustrates a self-validating system for mitigating the risks associated with these hazards.

Caption: Risk assessment process for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by administrative controls and, finally, PPE.

Engineering Controls: All weighing and handling of this compound powder should be performed within a certified chemical fume hood or an enclosure with local exhaust ventilation.[4][5] This captures dust at the source, preventing inhalation and contamination of the general lab environment.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Wash hands thoroughly with soap and water after removing gloves.[4][5]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust respirator is recommended.

Protocol for PPE Use:

-

Donning: Before entering the handling area, don a lab coat, followed by safety goggles. The final step is to put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

Doffing: To prevent contamination, remove PPE in the reverse order. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Next, remove the lab coat, followed by the safety goggles. Wash hands immediately and thoroughly.

Safe Handling, Storage, and Incompatibilities

Handling Protocol:

-

Ensure all work is conducted in a designated area, preferably within a fume hood.

-

Avoid creating dust. Use a spatula to gently transfer the solid. Avoid pouring the powder, which can create airborne particles.

-

Keep the container tightly closed when not in use.[4]

-

Prevent fire caused by electrostatic discharge; use non-sparking tools where applicable.[5]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] While some suppliers recommend room temperature (15-25°C), it is best practice to keep it in a dark place under an inert atmosphere to maximize shelf life.[2] Always follow the specific storage instructions provided by the supplier on the label and SDS.

Critical Incompatibility in Peptide Synthesis: A key consideration for drug development professionals is the reactivity of the tosyl protecting group. The imidazole tosyl group is labile and can be cleaved under mild acidic conditions. Notably, it can be cleaved by hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions during SPPS.[7] Therefore, to prevent premature deprotection and side reactions, This compound should be activated and coupled in the absence of HOBt. [7] This is a critical piece of field knowledge that ensures the integrity of the final peptide product.

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure or spill.

Table 3: First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the victim into fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists. | [4][5] |

| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |

Accidental Release Measures:

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing full PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

-

Collect: Place the material into a suitable, labeled container for chemical waste disposal.[4]

-

Clean: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Stability, Reactivity, and Disposal

-

Reactivity: The compound is stable under recommended storage conditions.[4] Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion or thermal decomposition may produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx), and sulfur oxides.[4]

-

Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Do not discharge to sewer systems.[8] The material should be sent to a licensed chemical destruction facility.

References

A Senior Application Scientist's Guide to the Proper Storage and Handling of Boc-D-His(Tos)-OH

This guide provides an in-depth technical overview for the effective storage, handling, and application of N-α-Boc-N-im-tosyl-D-histidine, or Boc-D-His(Tos)-OH. As a critical reagent in solid-phase peptide synthesis (SPPS), particularly for the development of bio-therapeutics, its integrity is paramount to achieving high-yield, high-purity results. Adherence to these protocols will mitigate common sources of experimental failure and ensure the reproducibility of your synthetic workflows.

Core Chemical Profile and Significance

This compound is a protected derivative of the non-natural D-enantiomer of histidine.[1] Its structure is engineered for Boc-based solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary, acid-labile protection for the α-amino group, while the p-toluenesulfonyl (Tosyl) group protects the imidazole side chain's reactive nitrogen, preventing unwanted side reactions during peptide coupling.[1][2] The incorporation of D-histidine is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.[3]

Data Presentation: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69541-68-0 | [4][5][6] |

| Molecular Formula | C₁₈H₂₃N₃O₆S | [5] |

| Molecular Weight | 409.46 g/mol | [4][7] |

| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | [4] |

| Physical Form | Solid, powder | [4][7] |

| Primary Application | Boc solid-phase peptide synthesis (SPPS) | [1][8] |

Storage and Stability: A Self-Validating System

The long-term stability of this compound is contingent on minimizing exposure to moisture, heat, and light. While some suppliers suggest room temperature storage, a more rigorous approach is recommended to preserve the material's integrity over time, especially in a multi-user laboratory environment where frequent container access can introduce atmospheric moisture.

Causality of Storage Choices

The Boc group is susceptible to slow acid-catalyzed hydrolysis, and the overall compound can degrade via oxidation or moisture-driven pathways. Storing the compound under cold, dry, and inert conditions provides the most robust protection against these degradation pathways, ensuring lot-to-lot consistency in your syntheses.

Data Presentation: Recommended Storage Conditions

| Format | Temperature | Atmosphere | Duration | Rationale |

| Unopened Container | 2-8°C | As shipped | Per manufacturer's expiry | Prevents thermal degradation while remaining accessible. |

| Stock Powder (Aliquoted) | -20°C | Inert Gas (Argon/Nitrogen) | Up to 3 years | Maximizes long-term stability by minimizing thermal and hydrolytic degradation.[9][10] |

| In Solution (e.g., DMSO) | -80°C | Sealed Vial | Up to 6 months | Cryogenic storage is essential to prevent degradation in solution.[9][10] |

| In Solution (e.g., DMSO) | -20°C | Sealed Vial | Up to 1 month | Suitable for short-term working solutions only.[9][10] |

Laboratory Handling and Safety Protocols

Proper handling begins the moment a new shipment arrives. The following workflow ensures the compound is received, inspected, and stored correctly to maintain its quality.

Mandatory Visualization: New Reagent Intake Workflow

Caption: Workflow for receiving and processing new this compound.

Experimental Protocol 1: Aliquoting Stock Powder

Objective: To divide the bulk reagent into smaller, single-use quantities to prevent contamination and degradation of the primary stock.

-

Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. This is a critical step to prevent water condensation on the cold powder upon opening.

-

Inert Environment: Perform all subsequent steps in a glove box or glove bag filled with an inert gas (e.g., Argon or Nitrogen).

-

Weighing: Tare several pre-labeled, appropriately sized amber glass vials. Carefully weigh the desired amount of this compound powder into each vial.

-

Purging and Sealing: Backfill each vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm for an additional barrier against moisture.

-

Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C. Return the main stock container to -20°C storage after backfilling with inert gas.

Safety Precautions: Based on hazard classifications, always handle this compound powder in a chemical fume hood or ventilated enclosure.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.

-

Respiratory Protection: Use an N95 respirator to avoid inhaling the fine powder, as it may cause respiratory irritation.[4]

-

Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4]

Critical Application: HOBt-Free Coupling in SPPS

A crucial, field-proven insight is the inherent instability of the N-im-Tosyl protecting group to certain reagents commonly used in peptide synthesis. The Tosyl group is labile and can be prematurely cleaved by Hydroxybenzotriazole (HOBt) .[8][11] Using HOBt as a coupling additive with this compound will lead to unintended deprotection of the histidine side chain, resulting in subsequent side reactions and a complex, impure final product.

Mandatory Visualization: Coupling Strategy Decision Process

Caption: Decision logic for coupling this compound in SPPS.

Experimental Protocol 2: HOBt-Free Activation and Coupling

Objective: To successfully couple this compound during Boc-SPPS without causing premature side-chain deprotection. This protocol utilizes HBTU as the coupling agent without the addition of free HOBt.

-

Resin Preparation: Following the N-α-Boc deprotection step (e.g., with TFA in DCM) and neutralization of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DCM and then DMF.

-

Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin functionalization) in a minimal amount of DMF.

-

Activation: To the amino acid solution, add HBTU (2.9 equivalents) and DIEA (6 equivalents). Note: Do not add HOBt.

-

Coupling: Immediately add the activated amino acid solution to the drained, neutralized resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the reaction has gone to completion (i.e., no free primary amines remain).

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and by-products before proceeding to the next cycle.

Expert Insight: While BOP reagent can also be used, it's important to keep the amount of base (DIEA) minimal to reduce the risk of racemization of the histidine residue.[12]

Conclusion

The successful synthesis of complex peptides relies on the quality of its constituent building blocks. This compound is a powerful reagent, but its unique chemical liabilities demand a rigorous and informed approach to its storage and handling. By implementing these protocols—from controlled storage at -20°C and careful aliquoting to the critical omission of HOBt during coupling—researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 69541-68-0 [sigmaaldrich.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. Boc-His(Tos)-OH Novabiochem 35899-43-5 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for Boc-D-His(Tos)-OH: A Guide to Ensuring Quality and Reproducibility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label

In the precise world of peptide synthesis and drug development, the starting materials are the foundation upon which success is built. Nα-tert-Butoxycarbonyl-Nτ-tosyl-D-histidine, or Boc-D-His(Tos)-OH, is a critical building block, a protected form of the D-enantiomer of histidine.[1][2] The Boc group on the alpha-amino position and the Tosyl group on the imidazole ring's tau (τ) nitrogen provide orthogonal protection, preventing unwanted side reactions and allowing for the specific, controlled incorporation of D-histidine into a growing peptide chain.[1][3]

However, the label on the bottle is merely an introduction. The true story of a reagent's quality, identity, and suitability for its intended purpose is told by its Certificate of Analysis (CoA). This document is not a mere formality; it is a detailed scientific report and a guarantee of quality. For the researcher, it is the primary tool for mitigating risk, ensuring experimental reproducibility, and complying with regulatory standards. Understanding how to interpret a CoA is a fundamental skill that separates routine experimentation from rigorous, reliable science.

This guide provides an in-depth, parameter-by-parameter explanation of a typical CoA for this compound. We will move beyond simply listing tests and specifications to explore the causality behind each analytical choice, the detailed methodologies employed, and the practical implications of the results for your research.

Caption: Logical relationship between CoA sections and analytical methods.

Identification and Structural Confirmation

Before assessing purity, one must be certain of the molecule's identity. These tests confirm that the material is, unequivocally, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality (The "Why"): NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[4] It provides a "fingerprint" of the molecule's atomic framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For a molecule like this compound, NMR confirms the presence and connectivity of all key components: the Boc group, the D-histidine backbone, and the tosyl protecting group. An incorrect or ambiguous spectrum is a major red flag, suggesting a completely different compound or significant structural impurity.

-

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[4]

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton NMR data, typically for 16-64 scans.

-

¹³C NMR Acquisition: Acquire carbon NMR data, which requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak.[4]

-

-

Data Interpretation & Typical Specifications The CoA will state that the spectrum "Conforms to Structure." This means the observed chemical shifts (δ), splitting patterns (multiplicity), and integrations in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, match the expected values for this compound.

| Group | ¹H Chemical Shift (δ, ppm) - Typical | ¹³C Chemical Shift (δ, ppm) - Typical |

| Boc Group | ~1.4 (singlet, 9H) | ~28 (C(CH₃)₃), ~80 (C(CH₃)₃) |

| Tosyl Group | ~2.4 (singlet, 3H, Ar-CH₃), ~7.4-7.8 (multiplet, 4H, Ar-H) | ~21 (Ar-CH₃), ~127-145 (Aromatic Carbons) |

| Histidine Backbone | ~3.0-3.3 (multiplet, 2H, β-CH₂), ~4.2-4.5 (multiplet, 1H, α-CH) | ~30 (β-C), ~54 (α-C), ~172 (C=O) |

| Imidazole Ring | ~7.0-8.0 (singlets, 2H) | ~115-140 (Imidazole Carbons) |

Note: Exact chemical shifts can vary based on solvent and instrument calibration.[4][5]

Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality (The "Why"): FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] While NMR maps the entire carbon-hydrogen framework, FTIR provides orthogonal confirmation by verifying the presence of key bonds, such as the carbonyls (C=O) of the Boc and carboxylic acid groups, the sulfonyl (S=O) of the tosyl group, and N-H bonds.[7][8][9] It serves as an excellent and quick quality check.

-

Data Interpretation & Typical Specifications The CoA will report that the spectrum "Conforms to Reference," indicating the sample's spectrum matches that of a known, pure standard. Key absorption bands are expected in specific regions.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |

| Amide N-H | Stretch | 3200 - 3400 |

| Boc & Acid C=O | Stretch | 1680 - 1750 |

| Sulfonyl S=O | Asymmetric & Symmetric Stretch | 1340 - 1380 and 1150 - 1190 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Purity and Assay

These tests quantify the amount of this compound present relative to any impurities.

High-Performance Liquid Chromatography (HPLC)

-

Expertise & Causality (The "Why"): HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries.[] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, this technique is crucial for detecting and quantifying process-related impurities (e.g., starting materials, byproducts) and, critically, the undesired L-enantiomer. A high purity value by HPLC ensures that side reactions in peptide synthesis due to unknown contaminants are minimized.

-

Experimental Protocol: Reversed-Phase HPLC Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm) is typically used for amino acid derivatives.[11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water) and an organic solvent (e.g., Acetonitrile).

-

Sample Preparation: Prepare a solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like the mobile phase.

-

Injection & Run: Inject a small volume (e.g., 10 µL) and run the gradient method.

-

Detection: Monitor the column eluent at a specific UV wavelength (e.g., 220 nm), where the peptide bonds and aromatic rings absorb.

-

Quantification: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

-

Chiral HPLC: To ensure stereochemical purity, a specialized chiral stationary phase (CSP) is required.[12] This is a separate, mandatory test to confirm the absence of Boc-L-His(Tos)-OH. The presence of the L-isomer can lead to the synthesis of diastereomeric peptides, which are difficult to purify and can have drastically different biological activities.

-

Data Interpretation & Typical Specifications

| Parameter | Method | Typical Specification |

| Purity | HPLC (Area %) | ≥ 98.0% |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% D-isomer |

Titration (Assay)

-

Expertise & Causality (The "Why"): While HPLC measures purity relative to detectable impurities, titration provides an absolute measure of the acidic functional group content (the carboxylic acid).[13] Nonaqueous acidimetric titration is a classic, highly precise method for quantifying the amount of a substance that can act as a base.[14] In this case, the amino acid derivative is dissolved in a non-aqueous solvent and titrated with a strong acid like perchloric acid. This assay value, often reported on a dried basis, is a measure of the total active substance. Discrepancies between HPLC purity and titration assay can indicate the presence of non-UV active or non-volatile impurities.

Physicochemical Properties

These parameters define the physical nature and stereochemical integrity of the compound.

Specific Optical Rotation ([α])

-

Expertise & Causality (The "Why"): Specific optical rotation is a fundamental property of chiral molecules.[15] It measures the extent to which a compound rotates the plane of polarized light.[16] This analysis is the definitive test to confirm the compound's bulk stereochemistry—in this case, the "D" configuration (dextrorotatory or levorotatory, depending on the full molecule's interaction with light).[17] A result outside the specified range indicates either significant enantiomeric contamination or the presence of other optically active impurities.

-

Experimental Protocol: Polarimetry

-

Instrumentation: A polarimeter using the sodium D-line (589 nm) is standard.[16][17]

-

Sample Preparation: Accurately prepare a solution of the compound at a precise concentration (c, in g/100 mL) in a specified solvent (e.g., Methanol or Acetic Acid). The monograph will specify these conditions.[18]

-

Measurement: Place the solution in a polarimeter cell of a known path length (l, in decimeters). Measure the observed angle of rotation (α).[18]

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) .[16]

-

-

Data Interpretation & Typical Specifications The CoA will list a specific range, including the temperature and wavelength used for the measurement.

-

Example Specification: [α]²⁰/D = +15.0° to +17.0° (c=1, Methanol)

-

Safety and Contaminant Analysis

These tests identify and quantify extrinsic substances that can affect safety, stability, and accurate measurement.

Water Content by Karl Fischer Titration

-

Expertise & Causality (The "Why"): Water is not a benign impurity. It can hydrolyze reagents, interfere with reactions, and, most importantly, affect the accurate weighing of the compound.[19][20] A high water content means you are using less of the active compound than intended, leading to stoichiometric errors in your synthesis. Karl Fischer (KF) titration is the gold standard for water determination because it is highly specific to water and is far more accurate than methods like Loss on Drying, which also measure volatile solvents.[21][22][23]

-

Data Interpretation & Typical Specifications

-

Method: Karl Fischer Titration

-

Specification: ≤ 1.0%

-

Residual Solvents

-

Expertise & Causality (The "Why"): Organic solvents are used during the synthesis and purification of this compound. Trace amounts may remain in the final product.[24] Since many of these solvents have known toxicities, their levels are strictly controlled by pharmacopeial chapters like USP <467> and ICH Q3C guidelines.[25][26][27] This test is critical for materials intended for use in drug development and manufacturing. The analysis is typically performed by Headspace Gas Chromatography (GC-HS), which is ideal for separating and quantifying volatile organic compounds.

-

Data Interpretation & Typical Specifications Solvents are classified based on their toxicity:

-

Class 1: Carcinogenic solvents; should be avoided.

-

Class 2: Solvents with inherent toxicity; limited to specific ppm levels.

-

Class 3: Solvents with low toxic potential; generally limited to ≤ 5000 ppm (0.5%). The CoA will confirm that any residual solvents are below the limits set by USP <467> or equivalent regulations.[24]

-

Conclusion: An Integrated Approach to Quality

The Certificate of Analysis for this compound is more than a collection of disparate data points. It is a holistic profile that validates the material's identity, strength, purity, and safety. Each test provides a unique piece of the puzzle: NMR and FTIR confirm the structure, HPLC and titration quantify the purity, polarimetry verifies the stereochemistry, and KF and GC-HS analyses ensure the absence of critical contaminants.

As a researcher, scientist, or drug development professional, a thorough review of the CoA is the first and most critical step in any experiment. It empowers you to proceed with confidence, knowing that your foundational materials are sound and that your results will be both meaningful and reproducible. Always demand a comprehensive CoA and take the time to understand the story it tells.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. digicollections.net [digicollections.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. mobilelocker-us-east-1.s3.amazonaws.com [mobilelocker-us-east-1.s3.amazonaws.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 21. pacificbiolabs.com [pacificbiolabs.com]

- 22. mt.com [mt.com]

- 23. aqualab.com [aqualab.com]

- 24. uspnf.com [uspnf.com]

- 25. resolvemass.ca [resolvemass.ca]

- 26. scispec.co.th [scispec.co.th]

- 27. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]

Boc protection of D-histidine

An In-depth Technical Guide to the Boc Protection of D-Histidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern peptide synthesis, enabling the precise assembly of complex biomolecules.[1] Among the trifunctional amino acids, histidine presents unique challenges due to the nucleophilic and basic nature of its imidazole side chain, which can lead to unwanted side reactions and racemization during peptide coupling.[2][3][4] This guide provides a comprehensive technical overview of the application of the tert-butyloxycarbonyl (Boc) group for the protection of D-histidine. We will delve into the underlying reaction mechanisms, provide a field-proven experimental protocol for selective Nα-protection, discuss the strategic implications of N(im)-Boc protection within orthogonal synthesis schemes, and offer insights into potential challenges and troubleshooting. This document is intended to serve as a practical resource for researchers engaged in peptide chemistry and drug development.

The Imperative for Histidine Protection

The success of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), hinges on the sequential and controlled formation of amide bonds.[2] The side chain of histidine contains an imidazole ring with two nitrogen atoms (N-π and N-τ), which complicates this process in two significant ways:

-

Side-Chain Reactivity: The imidazole nitrogen is nucleophilic and can react with activated amino acids during the coupling step, leading to undesired side-chain acylation.[3]

-

Racemization: More critically, the basicity of the imidazole ring can catalyze the epimerization of the activated histidine residue. The N-π atom can abstract the α-proton of the activated amino acid, leading to a planar enolate intermediate that loses its stereochemical integrity upon reprotonation.[5][6]

Therefore, masking the imidazole functionality is essential to maintain the stereochemical purity and synthetic fidelity of the final peptide.[3][5] The tert-butyloxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for amines, valued for its reliability and straightforward application.[7][8]

The Mechanism of Boc Protection

The introduction of a Boc group is most commonly achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The fundamental mechanism involves two key steps:

-

Activation of Nucleophile: A base is used to deprotonate the target amino group, significantly increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is protonated by the solvent or the conjugate acid of the base.[11][12]

Caption: General mechanism of amine protection using (Boc)₂O.

When applied to D-histidine, the situation is more complex due to its three nucleophilic centers: the α-amino group, the N-π, and the N-τ nitrogens of the imidazole ring. Under standard basic conditions, the α-amino group is the most nucleophilic and will react preferentially. However, with excess (Boc)₂O and appropriate conditions, it is possible to form the di-protected species, Nα,N(im)-di-Boc-D-histidine.[13][14]

Strategic Application in Peptide Synthesis: Nα vs. N(im) Protection

The choice of protecting group strategy is dictated by the principle of orthogonality, which requires that different classes of protecting groups can be removed under distinct conditions without affecting others.[15][16] The two dominant strategies in SPPS are the Boc/Bzl (graded acid lability) and Fmoc/tBu (base vs. acid lability) approaches.[16]

The N(im)-Boc group presents a specific strategic challenge within the context of Boc-based SPPS. The side-chain Boc group is cleaved under the same moderately acidic conditions (e.g., Trifluoroacetic acid, TFA) used to remove the temporary Nα-Boc group at each synthesis cycle.[3][17] This lack of orthogonality means that Boc-His(Boc)-OH is generally unsuitable for the synthesis of long peptides using a standard Boc-SPPS protocol . Its primary utility is found in:

-

The synthesis of short peptides where premature side-chain deprotection is less of a concern.[18]

-

The incorporation of a histidine residue at or near the N-terminus of a peptide.[3][17]

-

Solution-phase synthesis where protection/deprotection steps can be managed differently.

For most applications in Boc-SPPS, more robust imidazole protecting groups that are stable to TFA are required.

Data Presentation: Comparative Analysis of Histidine Side-Chain Protection in Boc-SPPS

The selection of a side-chain protecting group is a critical decision that balances racemization suppression, stability, and deprotection complexity.[5]

| Protecting Group | Structure Type | Stability to TFA | Deprotection Conditions | Racemization Suppression | Key Considerations |

| Boc | Urethane | Labile | TFA (same as Nα-Boc) | Moderate | Not orthogonal in Boc-SPPS. Best for N-terminal His or short peptides.[3][5] |

| Dnp (2,4-dinitrophenyl) | Aryl | Stable | Thiolysis (e.g., thiophenol) | Excellent | Orthogonal but deprotection adds complexity and colored byproducts.[3][5] |

| Tos (Tosyl) | Sulfonyl | Stable | HOBt, HF | Low to Moderate | Prone to removal by HOBt, a common coupling additive.[3][5] |

| Bom (Benzyloxymethyl) | Alkoxymethyl | Stable | Strong Acid (HF, TFMSA) | Excellent | Protects the N-π nitrogen, effectively suppressing racemization.[18] |

This comparison underscores that while N(im)-Boc is a valid protecting group, its application in Boc-SPPS is niche. For syntheses requiring robust protection against racemization, Dnp and Bom are superior choices.[5]

Experimental Protocol: Synthesis of Nα-Boc-D-Histidine

This protocol details a reliable method for the selective protection of the α-amino group of D-histidine. The key to selectivity is controlling the stoichiometry of the reagents.

Objective

To synthesize Nα-Boc-D-histidine from D-histidine with high yield and purity, minimizing the formation of the di-protected side product.

Materials and Reagents

-

D-Histidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water, Deionized

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

1M Hydrochloric Acid (HCl) or Citric Acid solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator, Magnetic stirrer, Separatory funnel, Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (Silica gel)

Step-by-Step Methodology

Caption: Experimental workflow for Nα-Boc-D-Histidine synthesis.

-

Dissolution: In a round-bottom flask, dissolve D-histidine (1.0 eq) in a mixture of dioxane (or THF) and water. Add triethylamine (approx. 2.2 eq) or an aqueous solution of sodium carbonate to the suspension and stir until a clear solution is obtained.[13] The base deprotonates the α-amino group, rendering it nucleophilic. Cool the solution to 0 °C in an ice bath.

-

Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.05-1.1 eq) in a minimal amount of dioxane (or THF). Add this solution dropwise to the stirring D-histidine solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C. Using a slight excess of (Boc)₂O ensures complete reaction of the starting material, but a large excess risks di-protection.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (a typical eluent is Dichloromethane:Methanol:Acetic Acid, 90:8:2). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with ethyl acetate or ether (2-3 times) to remove any unreacted (Boc)₂O and other nonpolar impurities.[14] Discard the organic layers.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution to pH ~3-4 by the slow addition of 1M HCl or citric acid solution while stirring vigorously. The Nα-Boc-D-histidine product will precipitate as a white solid. The isoelectric point of Boc-His-OH is lower than that of histidine, causing it to precipitate at this pH.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then dry it under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Data Presentation: Key Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Stoichiometry (His:(Boc)₂O) | 1 : 1.05 - 1.1 | A slight excess of (Boc)₂O drives the reaction to completion while minimizing di-protection.[13] |

| Solvent | Dioxane/Water or THF/Water | Provides solubility for both the polar amino acid salt and the nonpolar (Boc)₂O. |

| Base | Triethylamine or Na₂CO₃ | Deprotonates the α-ammonium to generate the nucleophilic free amine.[12] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; subsequent warming ensures completion. |

| Reaction Time | 12 - 24 hours | Allows for the complete conversion of the starting material. |

| Work-up pH | ~3-4 | Corresponds to the isoelectric point of the product, maximizing precipitation and yield. |

| Typical Yield | 65 - 85% | Dependent on precise control of stoichiometry and work-up conditions.[13] |

Conclusion

The is a foundational technique in peptide chemistry. While the direct protection of the imidazole side chain with a Boc group (N(im)-Boc) has limited utility in standard Boc-SPPS due to its acid lability, its synthesis is an important process.[3][18] The selective protection of the α-amino group, as detailed in this guide, yields Nα-Boc-D-histidine, a crucial building block for both solution-phase synthesis and for the Fmoc/tBu SPPS strategy, where Fmoc-D-His(Boc)-OH is a key reagent that offers excellent protection against racemization.[6][19] A thorough understanding of the reaction mechanism, careful control of experimental parameters to ensure selectivity, and a strategic awareness of the protecting group's properties are paramount for its successful application in the development of novel peptide-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. echemi.com [echemi.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. BOC Protection and Deprotection [bzchemicals.com]

- 19. chemimpex.com [chemimpex.com]

Role of protecting groups in peptide synthesis

An In-depth Technical Guide to the Role of Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, essential tools in biochemistry and drug development, is a testament to controlled organic chemistry.[1] At its heart lies the strategic use of protecting groups, temporary modifications to reactive functional groups that prevent unwanted side reactions and ensure the precise, stepwise assembly of amino acids into a defined sequence.[1][2] This technical guide provides a comprehensive exploration of the principles underpinning protecting group strategy in peptide synthesis. We will delve into the causality behind the selection of orthogonal protection schemes, focusing on the two dominant strategies: Boc/Bzl and Fmoc/tBu.[3][4] This guide will furnish detailed mechanistic insights, comparative data, and field-proven protocols to empower researchers in the synthesis of high-purity peptides.

The Imperative for Protection: Directing Reactivity

Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxyl group (-COOH).[1] Many also feature reactive side-chain functionalities.[2] Without protection, attempts to form a peptide bond between two amino acids would result in a chaotic mixture of polymers and side products. Protecting groups are therefore indispensable, serving to:

-

Enforce Selectivity: By temporarily masking certain reactive sites, they direct the peptide bond formation to occur only between the desired carboxyl and amino groups.[1]

-

Prevent Side Reactions: They shield reactive side chains from participating in unintended chemical transformations during the coupling and deprotection cycles.[2]

-

Control Stereochemistry: Protecting groups help maintain the stereochemical integrity of the chiral amino acids throughout the synthesis process.[1]

The ideal protecting group is easily introduced, stable under the conditions of peptide bond formation, and, crucially, can be removed under specific conditions that do not affect other protecting groups or the newly formed peptide backbone—a concept known as orthogonality .[4][5]

The Core Principle of Orthogonal Protection

The success of modern Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, hinges on the principle of orthogonal protection.[3][6] This strategy employs multiple classes of protecting groups within a single synthesis, where each class is labile to a specific set of chemical conditions.[2][3] This allows for the selective removal of one type of group while others remain intact, which is fundamental for the stepwise elongation of the peptide chain.[3]

In SPPS, protecting groups are generally categorized as:

-

Temporary (α-Amino) Protecting Groups: These shield the N-terminus of the incoming amino acid. They are removed at the beginning of each cycle to allow for the coupling of the next residue.[7]

-

Permanent (Side-Chain) Protecting Groups: These mask reactive side chains and are designed to be stable throughout the entire chain assembly process. They are typically removed only during the final cleavage of the peptide from the solid support.[3][7]

The two dominant orthogonal strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[4][]

Caption: The fundamental workflow of peptide synthesis relies on cycles of protection, coupling, and selective deprotection.

The Two Dominant Strategies: Fmoc vs. Boc

The choice between the Fmoc/tBu and Boc/Bzl strategies is a critical decision in planning a peptide synthesis, dictated by the peptide's sequence, length, and the presence of sensitive residues.[9]

The Fmoc/tBu Strategy

This is the most widely used approach in modern SPPS.[] It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, typically derived from tert-butyl (tBu), for permanent side-chain protection.[5]

-

Nα-Protection: Fmoc group.

-

Nα-Deprotection: Achieved with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7][10]

-

Side-Chain Protection: tert-Butyl (tBu), Trityl (Trt), and Boc groups are common.[]

-

Final Cleavage: A strong acid, usually trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[11]

Causality & Expertise: The key advantage of the Fmoc strategy is its mild deprotection condition for the temporary group.[7] This avoids repeated exposure of the growing peptide chain to strong acid, making it ideal for synthesizing peptides with acid-sensitive modifications like phosphorylation or glycosylation.[] The orthogonality is "perfect" because the conditions for removing the temporary (base) and permanent (acid) groups are chemically distinct.[5][]

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Boc/Bzl Strategy

The original workhorse of SPPS, the Boc/Bzl strategy, uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and strong-acid-labile groups, often benzyl (Bzl) based, for side-chain protection.[13]

-

Nα-Protection: Boc group.

-

Nα-Deprotection: Achieved with a moderately strong acid, like TFA.[11]

-

Side-Chain Protection: Benzyl (Bzl), 2-chlorobenzyloxycarbonyl (2-Cl-Z), and tosyl (Tos) are common.[14]

-

Final Cleavage: Requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage and deprotection.[11][13]

Causality & Expertise: This strategy is considered "quasi-orthogonal" because both temporary and permanent protecting groups are removed by acid, albeit of different strengths.[4][5] The repeated acid treatment for Boc removal can be harsh. However, a key advantage is that the protonated N-terminus generated after each deprotection step helps to reduce peptide aggregation, making this method effective for synthesizing long or hydrophobic sequences.[11][13] The requirement for highly corrosive HF for the final step necessitates specialized laboratory equipment.[9]

Comparative Summary

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Reference(s) |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) | [9] |

| Nα-Deprotection | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) | [9] |

| Side-Chain Protection | Acid-labile (tBu, Trt) | Strong acid-labile (Bzl, Tos) | [9] |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) | [9] |

| Orthogonality | Fully Orthogonal | Quasi-Orthogonal | [9] |

| Advantages | Milder conditions, good for acid-sensitive peptides. | Reduces aggregation, good for long/hydrophobic peptides. | [7][11][13] |

| Disadvantages | Potential for aggregation. | Harsh final cleavage, requires special equipment. | [9][13] |

A Deeper Dive into Protecting Groups

α-Amino Protecting Groups

The choice of the temporary Nα-protecting group defines the synthesis strategy.

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Mechanism |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | 20% Piperidine/DMF | Base-catalyzed β-elimination.[10] |

| Boc | tert-Butoxycarbonyl | Boc Anhydride (Boc₂O) | TFA or HCl | Acid-catalyzed removal forms a stable tert-butyl cation.[15] |

| Z (Cbz) | Benzyloxycarbonyl | Benzyl Chloroformate | H₂/Pd or HBr/AcOH | Catalytic hydrogenolysis or strong acid.[16] |

Mechanistic Insight: Fmoc vs. Boc Deprotection

-

Fmoc Deprotection: A base (piperidine) abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination that releases the free amine, CO₂, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF to prevent side reactions.[10][17]

-

Boc Deprotection: A strong acid (TFA) protonates the carbonyl oxygen of the Boc group. This facilitates the loss of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[15][18]

Side-Chain Protecting Groups

Protecting the diverse functional groups on amino acid side chains is critical for success.[2] The choice is dictated by the primary synthesis strategy (Fmoc or Boc).

| Amino Acid | Functional Group | Fmoc Strategy PG (Acid-labile) | Boc Strategy PG (HF-labile) | Reference(s) |

| Asp, Glu | Carboxylic Acid | tert-Butyl ester (OtBu) | Benzyl ester (OBzl) | [16][19] |

| Lys, Orn | Amine | tert-Butoxycarbonyl (Boc) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | [14] |

| Ser, Thr, Tyr | Hydroxyl | tert-Butyl ether (tBu) | Benzyl ether (Bzl) | [16] |

| Cys | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | 4-Methylbenzyl (Meb) | [16] |

| His | Imidazole | Trityl (Trt) | Tosyl (Tos), Dinitrophenyl (Dnp) | [14][16] |

| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos) | [14][16] |

| Trp | Indole | tert-Butoxycarbonyl (Boc) | Formyl (For) | [16] |

Causality & Expertise: The side-chain protecting groups for Asp and Glu must be esters to prevent side reactions like aspartimide formation, especially in Fmoc synthesis.[16][19] For Arg, the bulky Pbf group in Fmoc chemistry is designed to be cleaved by TFA, whereas the Tos group used in Boc chemistry requires the much harsher HF.[14][16]

Carboxyl Group Protection

In solid-phase synthesis, the C-terminal carboxyl group is protected by anchoring it to the insoluble resin support.[20] In solution-phase synthesis, it is typically protected as a simple methyl or benzyl ester, which can be removed by saponification or hydrogenolysis, respectively.[21]

Experimental Protocols: A Self-Validating System

The following protocols represent standard, field-proven methodologies. Accuracy in execution is paramount for trustworthiness in results.

Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol describes a single cycle of amino acid addition.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.[3]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for 15-20 minutes. Drain.[10]

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle or final cleavage.

Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol releases the final peptide from the resin and removes side-chain protecting groups.

-

Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation:

-

CAUTION: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. TFA is highly corrosive.

-

The composition of the "cocktail" depends on the peptide sequence. A standard, robust cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[22][23]

-

Causality: Scavengers are critical. Water and triisopropylsilane (TIS) trap tert-butyl cations. EDT protects Cys and Met from oxidation. Thioanisole helps deprotect Arg and scavenges other cations.[24][25]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.[23]

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin once or twice with fresh TFA.

-

Combine the filtrates.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether several times to remove scavengers.

-

Dry the final peptide pellet. The crude peptide is now ready for purification, typically by HPLC.[24]

-

Conclusion

The strategic application of protecting groups is the cornerstone of successful peptide synthesis. By understanding the principles of orthogonality and the distinct chemical logics of the Fmoc/tBu and Boc/Bzl strategies, researchers can make informed decisions to assemble complex peptide molecules with high fidelity. The careful selection of temporary, permanent, and scavenger reagents, coupled with robust and validated protocols, forms a self-validating system that ensures the integrity and purity of the final product, paving the way for advancements in chemical biology and therapeutic development.

References

- 1. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. lifetein.com [lifetein.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. csbio.com [csbio.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. peptide.com [peptide.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols for the Strategic Incorporation of Boc-D-His(Tos)-OH in Manual Peptide Synthesis

Abstract

Histidine, with its unique imidazole side chain, presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to its propensity for racemization and side reactions. The strategic selection of a side-chain protecting group is therefore paramount to the successful synthesis of histidine-containing peptides. This technical guide provides an in-depth exploration of Nα-Boc-D-histidine(τ-tosyl)-OH (Boc-D-His(Tos)-OH), a key building block in Boc-SPPS. We will elucidate the chemical rationale for the use of the tosyl protecting group, its advantages and limitations, and provide detailed, field-proven protocols for its efficient incorporation into peptide chains. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex peptides.

The Challenge of Histidine in Peptide Synthesis: A Case for Side-Chain Protection

The imidazole side chain of histidine is a double-edged sword in peptide chemistry. Its ability to act as a general base or a nucleophile is often crucial for the biological activity of peptides. However, this reactivity poses significant hurdles during SPPS. The unprotected imidazole nitrogen can catalyze the epimerization of the activated amino acid, leading to a loss of stereochemical integrity.[1][2] Furthermore, it can react with activated carboxyl groups, leading to unwanted side-chain acylation.[3]

To circumvent these issues, the imidazole group is temporarily protected during synthesis. In the context of Boc-SPPS, several protecting groups have been developed for the histidine side chain, including dinitrophenyl (Dnp), benzyloxymethyl (Bom), and trityl (Trt).[3][4][5] The tosyl (Tos) group, a sulfonyl-based protection, offers a distinct set of properties that make it a valuable tool in the peptide chemist's arsenal.

This compound: Properties and Strategic Considerations

This compound is a derivative of D-histidine where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the τ-nitrogen of the imidazole ring is protected by the tosyl group.[6]

The Role of the Tosyl Protecting Group

The electron-withdrawing nature of the tosyl group effectively suppresses the nucleophilicity of the imidazole nitrogen, thereby minimizing the risk of side-chain acylation and significantly reducing racemization during the coupling step.[3] This makes this compound a more reliable choice than unprotected Boc-D-His-OH.

Advantages and Limitations

The primary advantage of the tosyl group lies in its relative stability to the repetitive acid treatments used for Boc group removal (typically 50% trifluoroacetic acid in dichloromethane).[7] However, a key consideration is its lability under certain coupling conditions. The tosyl group can be cleaved by 1-hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions used to suppress racemization.[3][6] This premature deprotection can expose the imidazole side chain, leading to the very side reactions the protecting group was intended to prevent.

Table 1: Comparison of Common Histidine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Key Advantages | Key Disadvantages | Recommended Use Cases |

| Tosyl (Tos) | Reduces racemization and side-chain acylation. | Labile to HOBt. | Short peptides or for introducing histidine near the N-terminus.[7][8] |

| Dinitrophenyl (Dnp) | Stable to most reaction and cleavage conditions. | Requires a specific deprotection step (e.g., thiolysis) before final cleavage. | Longer peptides and synthesis of protected peptide fragments.[3][8] |

| Benzyloxymethyl (Bom) | Very effective at suppressing racemization. | More expensive and difficult to prepare. | When racemization is a significant concern.[3][8] |

| Trityl (Trt) | Robust and widely used. | Can be bulky, potentially hindering coupling efficiency. | General-purpose histidine protection.[2][4] |

Due to its HOBt sensitivity, this compound is most effectively used for the synthesis of shorter peptides or for the incorporation of histidine residues near the N-terminus of the peptide chain.[7][8] For longer, more complex peptides, more robust protecting groups like Dnp or Bom may be preferable.

Experimental Protocols for Manual Boc-SPPS using this compound

The following protocols are designed for manual solid-phase peptide synthesis and assume a starting resin loading of 0.5-1.0 mmol/g.

Materials and Reagents

-

Resin: Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides.[9][10]

-

Amino Acids: Nα-Boc protected amino acids, including this compound.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[11]

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[9][11]

-

Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIEA) in DMF or DCM.[7][11]

-

Coupling Reagents:

-

Additives (Use with caution for His(Tos)): 1-Hydroxybenzotriazole (HOBt).

-

Washing Solvents: DCM, DMF, IPA.

The Boc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle adding one amino acid to the growing peptide chain.[14][15][16]

Figure 1: The cyclical workflow of manual Boc-SPPS.

Detailed Protocol for Incorporating this compound

This protocol details a single coupling cycle for the incorporation of this compound.

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for a similar duration.

-

Nα-Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[9]

-